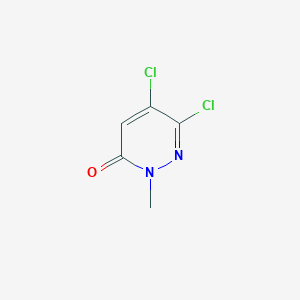
3-Methoxy-5-Nitrobenzaldehyd
Übersicht
Beschreibung
3-Methoxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C8H7NO4. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methoxy group (-OCH3) at the third position and a nitro group (-NO2) at the fifth position. This compound is known for its yellow crystalline appearance and is used in various chemical syntheses and research applications.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including Schiff bases and other derivatives.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
Target of Action
It is known that nitrobenzaldehydes, such as 3-methoxy-5-nitrobenzaldehyde, are often used as starting materials for the synthesis of various compounds, including phenethylamines .
Mode of Action
Nitrobenzaldehydes are known to undergo various chemical reactions due to their reactive functional groups . For instance, they can participate in Knoevenagel reactions to give corresponding nitrostyrenes .
Biochemical Pathways
It is known that nitrobenzaldehydes can be used in the synthesis of coenzyme q , which plays a crucial role in the electron transport chain and oxidative phosphorylation within cells.
Pharmacokinetics
The compound’s solubility in different solvents may influence its bioavailability .
Result of Action
For example, phenethylamines synthesized from nitrobenzaldehydes can have psychoactive properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methoxy-5-nitrobenzaldehyde. For instance, the compound’s solubility can be affected by the pH of the environment . Additionally, the compound’s reactivity can be influenced by the presence of other reactive species in the environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methoxy-5-nitrobenzaldehyde can be synthesized through the nitration of vanillin (4-hydroxy-3-methoxybenzaldehyde). The nitration process involves treating vanillin with concentrated nitric acid in glacial acetic acid, resulting in the formation of 3-methoxy-5-nitrobenzaldehyde with a yield of up to 88% when acetyl nitrate is used as the nitrating agent in the presence of silica gel .
Industrial Production Methods
In industrial settings, the preparation of 3-methoxy-5-nitrobenzaldehyde follows similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Substitution: Nucleophiles such as thiolate anions in the presence of a strong base like lithium hydroxide.
Major Products Formed
Reduction: 3-Methoxy-5-aminobenzaldehyde.
Oxidation: 3-Methoxy-5-nitrobenzoic acid.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxy-2-nitrobenzaldehyde: Similar structure but with the nitro group at the second position.
5-Nitrovanillin: Contains a hydroxyl group at the fourth position instead of a methoxy group.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Lacks the nitro group.
Uniqueness
3-Methoxy-5-nitrobenzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The combination of the methoxy and nitro groups on the benzene ring allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial contexts .
Eigenschaften
IUPAC Name |
3-methoxy-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8-3-6(5-10)2-7(4-8)9(11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFQLZGPDRXXHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70478292 | |
| Record name | 3-METHOXY-5-NITROBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354512-22-4 | |
| Record name | 3-METHOXY-5-NITROBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2,3-trifluoro-5-[2-fluoro-4-(4-propylphenyl)phenyl]benzene](/img/structure/B1590194.png)












